molecular formula C9H13ClN2 B11907174 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride

1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride

Cat. No.: B11907174
M. Wt: 184.66 g/mol
InChI Key: UEDJXEUIDOWJJR-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Another common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have significant biological activities.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other tetrahydroquinoline derivatives.

Biological Activity

1,2,3,4-Tetrahydroquinolin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline structure. Its molecular formula is C9_{9}H12_{12}ClN, and it has a molecular weight of approximately 167.64 g/mol. This compound has been studied for its potential applications in treating various diseases due to its pharmacological properties.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens and has shown efficacy in inhibiting bacterial growth. For instance, derivatives of this compound have demonstrated moderate to high activity against malaria parasites with IC50_{50} values less than 50 μM for some derivatives .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways that control cell proliferation and survival .

Neuroprotective Effects
Recent studies suggest that tetrahydroquinoline derivatives may have neuroprotective effects. They are being explored as potential treatments for neurodegenerative diseases such as Alzheimer's disease and chronic pain management . The structural modifications of these compounds can enhance their ability to cross the blood-brain barrier and interact with neural receptors.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes which are crucial for drug metabolism .
  • Receptor Modulation : It can bind to various receptors including opioid receptors, influencing pain perception and providing analgesic effects .
  • Gene Expression Regulation : The compound can affect gene expression by interacting with transcription factors and regulatory proteins, leading to changes in cellular functions such as proliferation and differentiation .

Research Findings and Case Studies

StudyFindings
Investigated antimicrobial and anticancer properties; demonstrated interaction with specific molecular targets.
Explored as a potential treatment for chronic pain; showed efficacy in modulating pain pathways.
Evaluated for antimalarial activity; several derivatives exhibited high potency against malaria parasites.
Identified as a selective inhibitor of nitric oxide synthase (NOS), showing promise in pain management.

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics (ADME properties) of this compound. Understanding how the compound is absorbed, distributed, metabolized, and excreted will be crucial for developing effective therapeutic agents. Additionally, structure–activity relationship (SAR) studies will help optimize its efficacy and safety profile.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8,11H,5-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJXEUIDOWJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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